N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide
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Overview
Description
N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound characterized by its unique thiazolidine ring structure and the presence of chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with 2-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide is not fully understood. it is believed to interact with biological targets through its thiazolidine ring and chlorophenyl groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(4-chlorophenyl)thiourea: Shares the chlorophenyl groups but lacks the thiazolidine ring.
N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methylphenyl)]thiourea: Similar in structure but contains different substituents on the phenyl rings.
Uniqueness
N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide is unique due to its combination of a thiazolidine ring and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H14Cl2N2S2 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
N,2-bis(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C16H14Cl2N2S2/c17-12-3-1-11(2-4-12)15-20(9-10-22-15)16(21)19-14-7-5-13(18)6-8-14/h1-8,15H,9-10H2,(H,19,21) |
InChI Key |
HJUXEPTZAHVQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C(=S)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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